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Compound of Interest

Compound Name: Z-lle-lle-OH
CAS No.: 42538-01-2
Cat. No.: B151299
Get Quote
. J

This guide provides a detailed overview of the expected spectroscopic data for the N-
benzyloxycarbonyl-protected dipeptide, Z-L-isoleucyl-L-isoleucine (Z-lle-lle-OH). The
information herein is intended for researchers, scientists, and professionals in the field of drug
development and peptide chemistry. Due to the limited availability of public, consolidated
spectroscopic data for this specific molecule, this guide presents predicted values based on the
known spectral characteristics of its constituent amino acid, L-isoleucine, the
benzyloxycarbonyl (Z) protecting group, and general principles of peptide spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data for Z-lle-lle-OH from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Table 1: Predicted *H NMR Spectral Data for Z-lle-lle-OH
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Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
Aromatic protons
~7.35 m 5H
(CsHs) of Z-group
~5.10 S 2H CH: of Z-group
a-CH of both
~4.2-4.4 m 2H ) ]
Isoleucine residues
3-CH of both
~1.8-2.0 m 2H . .
Isoleucine residues
y-CH2 of both
~1.1-1.5 m 4H ) )
Isoleucine residues
y-CHs and 6-CHs of
~0.9 m 12H both Isoleucine
residues
~8.0-8.5 d 1H Amide NH
~10-12 brs 1H Carboxylic acid OH

Note: Spectra are typically recorded in solvents like DMSO-de or CDCls. Chemical shifts are

referenced to tetramethylsilane (TMS). The exact chemical shifts and multiplicities can vary

based on solvent and concentration.

Table 2: Predicted *3C NMR Spectral Data for Z-lle-lle-OH
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Chemical Shift (6) ppm

Assignment

Carbonyl carbons (C=0) of carboxylic acid and

~172-175 amide

~156 Carbonyl carbon (C=0) of Z-group
~137 Quaternary aromatic carbon of Z-group
~127-129 Aromatic carbons (CH) of Z-group

~66 CHz of Z-group

~57-59 a-C of both Isoleucine residues

~36-38 -C of both Isoleucine residues

~24-26 y-C of both Isoleucine residues

~15 0-C (CHs) of both Isoleucine residues
~11 y-C (CH3) of both Isoleucine residues

Table 3: Predicted IR Absorption Bands for Z-lle-lle-OH
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (carboxylic acid),

~3300 Strong, Broad
N-H stretch (amide)
~3030 Medium Aromatic C-H stretch
~2850-2960 Medium-Strong Aliphatic C-H stretch
~1720-1740 Strong C=0 stretch (carboxylic acid)
1690-1710 Strong C=0 stretch (urethane of Z-
group)
~1630-1670 Strong C=0 stretch (Amide | band)
~1520-1550 Strong N-H bend (Amide Il band)
~1450 Medium C-H bend
~1250 Medium C-O stretch
~690-750 Strong Aromatic C-H bend

Table 4: Predicted Mass Spectrometry Data for Z-lle-lle-OH

m/z Value lon Species

379.22 [M+H]*

401.20 [M+Na]*

377.21 [M-H]-

266.15 [Z-lle+H]*

132.10 [lle+H]*

91.05 [C7H7]* (Tropylium ion from Z-group)

Note: M represents the molecular weight of Z-lle-lle-OH (C20H30N205), which is 378.46 g/mol .

The observed m/z values will depend on the ionization technique used (e.g., ESI, MALDI).
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Z-lle-lle-OH in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDCIs, or MeOD) in a standard 5 mm NMR tube. Ensure
the sample is fully dissolved; gentle vortexing or sonication may be applied.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g.,
TMS at 0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation
delay of 2-5 seconds.

o Process the data similarly to the *H NMR spectrum.
2.2 Infrared (IR) Spectroscopy

o Sample Preparation:
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid Z-lle-lle-OH sample
directly onto the ATR crystal. Apply pressure to ensure good contact.

o KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr)
powder. Grind the mixture to a fine powder and press it into a transparent pellet using a
hydraulic press.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and record the sample spectrum.

o The spectrum is typically collected over a range of 4000-400 cm~? with a resolution of 4

cm™1,

o The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Z-lle-lle-OH (e.g., 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid
(for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to
promote ionization.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI),
coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-
10 pL/min).
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o Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z
range (e.g., 100-1000).

o For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent
ion ([M+H]* or [M-H]~) and subjecting it to collision-induced dissociation (CID) to observe

characteristic fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Z-lle-lle-
OH.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of Z-lle-
lle-OH.
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Caption: Logical relationship between the structure of Z-lle-lle-OH and its spectroscopic
signatures.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of Z-lle-lle-OH: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151299/docs#spectroscopic-characterization-of-z-ile-
ile-oh-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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